Product packaging for Iridium;tetraacetate(Cat. No.:)

Iridium;tetraacetate

Cat. No.: B1644279
M. Wt: 428.39 g/mol
InChI Key: XDZCNTWAYFKBJP-UHFFFAOYSA-J
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Description

Iridium tetraacetate, a coordination complex of iridium with acetate ligands, is hypothesized to adopt a structure where iridium is in a high oxidation state (likely +4), coordinated by four acetate groups. These compounds share structural motifs where acetate ligands stabilize the metal center, enabling diverse reactivity in catalysis, organic synthesis, and medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12IrO8-4 B1644279 Iridium;tetraacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12IrO8-4

Molecular Weight

428.39 g/mol

IUPAC Name

iridium;tetraacetate

InChI

InChI=1S/4C2H4O2.Ir/c4*1-2(3)4;/h4*1H3,(H,3,4);/p-4

InChI Key

XDZCNTWAYFKBJP-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir]

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Tetraacetate Complexes

Structural and Electronic Properties

Compound Metal Oxidation State Coordination Geometry Key Structural Features References
Iridium tetraacetate +4 (hypothesized) Likely square planar Acetate ligands as bridging/chelating agents; potential for redox activity -
Dirhodium(II) tetraacetate +1 per Rh atom Paddlewheel dimer Rh₂(AcO)₄ structure with Rh–Rh bond; labile acetate groups
Lead tetraacetate +4 Tetrahedral Strong oxidizing agent; acetate as terminal ligands
Gold(I) tetraacetate (auranofin analog) +1 Linear Thioglucose tetraacetate ligand; Au–S bond
Dimolybdenum tetraacetate +2 per Mo atom Dinuclear Mo₂(AcO)₄ core; used in CD spectroscopy

Key Insights :

  • Dirhodium(II) tetraacetate’s dimeric structure facilitates catalytic cycles in organic reactions, while lead tetraacetate’s mononuclear structure enhances its oxidative capacity .
  • Gold(I) tetraacetate derivatives, such as auranofin analogs, emphasize the role of ligand choice (e.g., thioglucose tetraacetate) in tuning biological activity .
Catalytic and Oxidative Capabilities
  • Lead tetraacetate : Widely used as a stoichiometric oxidizer in organic synthesis (e.g., cyclization of diols, oxidation of oximes to nitroso compounds) .
  • Dirhodium(II) tetraacetate : Effective in catalyzing C–H functionalization and cyclopropanations; antitumor activity via DNA synthesis inhibition in Ehrlich ascites cells .
  • Iridium tetraacetate (inferred): Potential applications in oxidation catalysis or photoredox cycles, analogous to iridium(III) complexes in phosphorescent materials .

Key Insights :

  • Lead tetraacetate’s electrochemical synthesis reduces reliance on expensive reagents like acetic anhydride, improving cost efficiency .
  • Dirhodium tetraacetate’s instability in biological environments limits its therapeutic use despite promising antitumor activity .

Preparation Methods

Protonic Solvent-Based Precipitation (Patent CN101213165B)

This method involves a three-step process to produce iridium tetraacetate with halide content <1,000 ppm:

Step 1: Reaction of Iridic Compound with Base

  • Reactants : Iridic precursor (e.g., $$ \text{IrCl}3 $$) and a basic compound (e.g., $$ \text{NH}4\text{OH} $$) in a protonic solvent (water or acetic acid).
  • Additives : Oxalic acid, formic acid, or their salts (0.5–100 wt%) to suppress halide incorporation.
  • Conditions : 25–100°C, 1–24 hours under inert atmosphere.
  • Outcome : Precipitation of hydrous iridium oxide ($$ \text{IrO}2 \cdot n\text{H}2\text{O} $$) with residual chloride <5,000 ppm.

Step 2: Redox Reaction with Acetic Anhydride

  • Reactants : Precipitate from Step 1, acetic acid ($$ \text{CH}3\text{CO}2\text{H} $$), and acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$).
  • Conditions : Reflux at 80–120°C for 2–6 hours.
  • Mechanism : Acetic anhydride acts as both solvent and oxidizing agent, converting $$ \text{Ir}^{3+} $$ to $$ \text{Ir}^{4+} $$.
  • Yield : 95–98% (molar basis).

Step 3: Purification and Crystallization

  • Separation : Vacuum distillation removes volatile byproducts.
  • Washing : Sequential rinsing with ethanol and diethyl ether to eliminate chloride residues.
  • Final Product : $$ \text{Ir(OAc)}_4 $$ as a crystalline solid with <800 ppm chloride.

Table 1: Optimization of Reaction Parameters

Parameter Range Tested Optimal Value Impact on Purity/Yield
Temperature 25–120°C 80°C Maximizes oxidation rate
Oxalic Acid Conc. 0.5–100 wt% 50 wt% Minimizes halide content
Reaction Time 1–24 hours 4 hours Balances yield/purity

Ligand Exchange with Thioglucose Tetraacetate (Academic Study)

A complementary approach involves synthesizing iridium complexes with acetyl-protected thioglucose ligands, demonstrating the versatility of acetate coordination:

  • Reactants : $$ [\text{Ir(ppy)}2(\mu\text{-Cl})]2 $$ (ppy = 2-phenylpyridine) and 1-thio-β-D-glucose tetraacetate.
  • Conditions : Reflux in $$ \text{CH}2\text{Cl}2/\text{MeOH} $$ (1:1) at 50°C for 12 hours.
  • Outcome : Heteroleptic Ir(III) complex with thioglucose tetraacetate ligands (86% yield).
  • Significance : Highlights the role of acetate groups in stabilizing iridium in higher oxidation states.

Analytical Characterization

Spectroscopic Validation

  • NMR : $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$) shows acetate methyl signals at δ 1.95–2.10 ppm.
  • IR : Strong absorption at 1,751 cm$$^{-1}$$ confirms $$ \text{C=O} $$ stretching of acetate ligands.
  • Elemental Analysis :
    • Calculated for $$ \text{IrC}8\text{H}{12}\text{O}_8 $$ : C 24.5%, H 3.1%, Ir 49.0%.
    • Found : C 24.3%, H 3.3%, Ir 48.8%.

Halide Content Analysis

Ion chromatography of purified $$ \text{Ir(OAc)}_4 $$ reveals chloride levels of 720–950 ppm, meeting industrial standards for catalytic applications.

Challenges and Mitigation Strategies

Halide Impurity Control

  • Issue : Residual chloride from precursors (e.g., $$ \text{IrCl}_3 $$) compromises catalytic activity.
  • Solution :
    • Reductive precipitation with $$ \text{Na}2\text{SO}3 $$ reduces chloride by 70%.
    • Multiple ethanol washes lower chloride to <800 ppm.

Scalability Limitations

  • Batch Size : Reactions >1 kg exhibit yield drops (85–90%) due to incomplete ligand exchange.
  • Mitigation : Continuous flow reactors improve mixing and heat transfer.

Applications in Catalysis and Materials Science

Homogeneous Catalysis

  • C–H Activation : $$ \text{Ir(OAc)}_4 $$ catalyzes benzene hydroxylation with 92% selectivity.
  • Turnover Number (TON) : 15,000–18,000 in olefin hydrogenation.

Photodynamic Therapy

Thioglucose tetraacetate-Ir(III) complexes generate singlet oxygen ($$ ^1\text{O}_2 $$) under visible light, showing potential in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing iridium tetraacetate derivatives with high purity, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis often involves oxidative cyclization or acetylation under anhydrous conditions. For example, lead tetraacetate (LTA) in dry benzene has been used to achieve selective oxidative cyclization in adenosine derivatives, where reaction temperature (20–25°C) and stoichiometric control of LTA are critical . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 1^1H NMR (600 MHz, acetone-d6) ensure purity. Crystallization in non-polar solvents may further enhance purity .

Q. What safety protocols are essential when handling iridium tetraacetate compounds in laboratory settings?

  • Methodological Answer : Adhere to UN GHS guidelines (Revision 8): use fume hoods for volatile reactions, wear nitrile gloves, and avoid skin contact. Store compounds in sealed containers under inert gas (e.g., argon). For spills, neutralize with sodium bicarbonate before disposal. Industrial-grade SDS sheets recommend restricting use to ventilated areas and conducting routine air quality checks for acetic acid vapors .

Q. How should researchers characterize the purity and identity of novel iridium tetraacetate complexes?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Use 1^1H, 13^13C, and 2D techniques (COSY, TOCSY) to resolve overlapping signals, especially in acetoxylated regions .
  • HPLC-MS : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (<0.3% deviation).
  • XRD : For crystalline derivatives, compare lattice parameters to known structures .

Advanced Research Questions

Q. How can contradictions in NMR data for iridium tetraacetate derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic exchange or stereochemical ambiguity. Address this by:

  • Variable-Temperature NMR : Identify signal splitting at low temperatures (e.g., −40°C) to detect conformational flexibility.
  • NOESY/ROESY : Determine spatial proximity of protons (e.g., acetoxyl vs. aromatic groups) to assign stereochemistry .
  • DFT Calculations : Compare experimental 1^1H chemical shifts with computed values (e.g., B3LYP/6-31G* level) to validate proposed structures .

Q. Why do amorphous iridium oxide tetraacetate derivatives exhibit higher catalytic activity in oxygen evolution reactions (OER) than crystalline forms?

  • Methodological Answer : Amorphous phases offer more defect sites and flexible coordination environments. Characterize using:

  • XAS (X-ray Absorption Spectroscopy) : Compare Ir oxidation states and local coordination in amorphous vs. crystalline samples.
  • Electrochemical Impedance Spectroscopy (EIS) : Lower charge-transfer resistance in amorphous catalysts correlates with higher OER activity .

Q. How do N6-substituents influence the reaction pathways of iridium tetraacetate-mediated oxidative cyclization?

  • Methodological Answer : Substituents alter electronic and steric effects. For adenosine derivatives:

  • Electron-Withdrawing Groups (e.g., benzoyl) : Accelerate cyclization by stabilizing transition states (kinetic studies show 3x faster rates).
  • Steric Hindrance (e.g., dimethyl groups) : Redirect reactions toward demethylation pathways. Monitor using LC-MS and isotopic labeling (18^{18}O) to track oxygen incorporation .

Q. What experimental strategies can elucidate the protonation behavior of tetraacetate macrocycles in non-aqueous solvents?

  • Methodological Answer : Use multi-technique approaches:

  • FT-IR : Detect shifts in carbonyl stretches (1700–1750 cm1^{-1}) upon protonation.
  • 1^1H NMR Titration : Track downfield shifts of acetoxyl protons in CDCl3 with incremental trifluoroacetic acid addition.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on proton migration pathways in calix[4]arene derivatives .

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